6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)hexanamide

Conformational analysis Intramolecular hydrogen bond Medicinal chemistry

Identifying selective Zn²⁺-chelating probes for HDAC/metalloprotease screening without hydroxamic acid liabilities is challenging. This quinazoline-2,4-dione offers a pre-organized O,O-bidentate Zn²⁺ chelation motif with a rigidified pyridin-2-yl terminus via intramolecular H-bonding-distinct from pyridin-3/4-yl and benzyl analogs. • Computed logP ~2.41, TPSA ~82.2 Ų (CNS drug-like parameters) • Hexanamide linker (~8.5 Å) spans catalytic Zn²⁺ to active-site rim • Complementary regioisomers & linker analogs available for SAR matrix screening Supplied as a research-grade screening compound; inquire for bulk/custom synthesis.

Molecular Formula C19H20N4O3
Molecular Weight 352.4 g/mol
Cat. No. B11156169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)hexanamide
Molecular FormulaC19H20N4O3
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NC3=CC=CC=N3
InChIInChI=1S/C19H20N4O3/c24-17(22-16-10-5-6-12-20-16)11-2-1-7-13-23-18(25)14-8-3-4-9-15(14)21-19(23)26/h3-6,8-10,12H,1-2,7,11,13H2,(H,21,26)(H,20,22,24)
InChIKeyRYNWOJBFCBAAOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinazoline-2,4-dione Hexanamide Derivative: Structural Identity & Classification


6-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)hexanamide (CAS 902028-80-2, C₁₉H₂₀N₄O₃, MW 352.39 g/mol) is a synthetic quinazoline-2,4-dione derivative incorporating a six-carbon hexanamide linker and a terminal pyridin-2-yl amide group . The compound belongs to the 1H-quinazoline-2,4-dione class—a privileged scaffold in medicinal chemistry documented in multiple patent families for kinase inhibition, HDAC modulation, and CNS receptor targeting [1]. The 2-hydroxy substituent exists in keto–enol tautomerism with the 4-oxo group, endowing the core with potential bidentate metal-chelating capability that distinguishes it from 4-oxoquinazolines lacking the 2-substituent [1]. Its presence in commercial screening libraries indicates utility in early-stage drug discovery, though published primary pharmacological data for this exact molecule remain sparse.

Structural Determinants Preventing Analog Interchange


Quinazoline-2,4-diones bearing a hexanamide linker cannot be treated as interchangeable commodities because three independently variable structural modules—the N3-linker length, the 2-substituent oxidation state, and the terminal (hetero)aryl amide—each exert non-redundant effects on conformational preference, metal-chelating ability, and target complementarity [1]. The pyridin-2-yl terminus in this compound enables a six-membered intramolecular N(pyridine)···H–N(amide) hydrogen bond that rigidifies the terminal region into a pseudo-cyclic conformation absent in pyridin-3-yl, pyridin-4-yl, or benzyl analogs [2]. Simultaneously, the 2-hydroxy (2,4-dioxo) tautomeric system provides bidentate Zn²⁺/Mg²⁺ chelation capacity not available in 4-oxoquinazolines lacking the 2-oxygen functionality—a critical distinction for targets requiring metal-mediated inhibition such as HDACs or metallo-aminopeptidases [3]. These orthogonal structural features mean that activity observed for one linker-length or regioisomeric variant cannot be assumed to translate to another without explicit comparative data.

Quantitative Differentiation vs. Closest Analogs


Intramolecular H-Bond Capacity in Pyridine Regioisomers

The pyridin-2-yl amide terminus of the target compound permits formation of a six-membered intramolecular hydrogen bond (Npyridine···H–Namide), preorganizing the terminal region into a pseudo-cyclic conformation. This intramolecular H-bond is geometrically forbidden in the pyridin-3-yl and pyridin-4-yl regioisomers [1]. Six-membered intramolecular H-bonds of the N···H–N type in 2-amidopyridines are well-characterized in both small-molecule crystallography and solution NMR, with NH chemical shift deshielding (Δδ ~1.5–2.0 ppm in DMSO-d₆) and reduced solvent Accessibility confirmed by variable-temperature NMR [2]. The conformational restriction reduces the entropic penalty upon target binding and can enhance selectivity for binding pockets that accommodate the pseudo-cyclic geometry.

Conformational analysis Intramolecular hydrogen bond Medicinal chemistry Ligand preorganization

Linker-Length Impact on Physicochemical and Drug-Likeness Profiles

The target compound (hexanamide linker, 6 methylene units) exhibits a calculated logP of approximately 2.41 and topological polar surface area (TPSA) of ~82.2 Ų [1]. In comparison, the pyridin-2-ylmethyl analog (bearing a methylene spacer between amide and pyridine, linker also 6-carbons) has a measured logP of 0.45, logD₇.₄ of −2.02, and TPSA of 140.74 Ų . The ~2 log-unit difference in lipophilicity translates to approximately 100-fold difference in predicted membrane partitioning, while the 58.6 Ų PSA difference affects predicted intestinal absorption and blood–brain barrier penetration according to established PSA thresholds (optimal PSA < 90 Ų for CNS penetration, < 140 Ų for oral absorption) [2]. The target compound's TPSA value of ~82 Ų lies within the favorable CNS range, whereas the 3-chlorophenylmethyl analog, lacking the basic pyridine nitrogen, has a different ionization profile at physiological pH.

Physicochemical profiling Lipophilicity Drug-likeness ADME prediction

Metal-Chelation: 2-Hydroxy vs. 4-Oxo Quinazoline Cores

The 2-hydroxy-4-oxoquinazoline core of the target compound presents a contiguous O=C–C(OH)=N donor set capable of bidentate chelation of divalent metal ions (Zn²⁺, Mg²⁺, Fe²⁺). This chelation mode is structurally analogous to the well-characterized zinc-binding groups (ZBGs) in HDAC inhibitors, where 2-hydroxybenzamide and 2-aminobenzamide motifs coordinate the catalytic Zn²⁺ ion [1]. In contrast, 4-oxoquinazolines lacking the 2-hydroxy/2-oxo substituent (e.g., 6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid) offer only monodentate coordination via the 4-oxo group, with significantly lower metal affinity [2]. The 2,4-dioxo tautomeric form additionally provides a diamide-like motif that can engage catalytic residues in kinase ATP-binding pockets through bidirectional hydrogen bonding, a feature absent in simple 4-anilinoquinazolines that rely solely on N1 hinge-binding [3]. Quantitative metal-binding affinity data for this specific compound are not published; however, 2-hydroxyquinazoline model systems show logK(Zn²⁺) values approximately 3–5 log units higher than monodentate quinazoline analogs based on isothermal titration calorimetry studies of related heterocyclic ZBGs [1].

Zinc-binding group HDAC inhibitor Metalloenzyme inhibition Bidentate chelation

Amide Linkage Regioisomerism: Pyridin-2-yl vs. Pyridinylmethyl

The target compound features a direct amide linkage between the hexanamide carbonyl and the pyridin-2-yl amino group (N–C(sp²) bond), conferring an sp²-hybridized amide NH with a hydrogen-bond donor capacity (pKa ~13–15). In contrast, closely related screening compounds such as 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide incorporate a methylene spacer, converting the amide to a tertiary alkyl amide that lacks an H-bond donor at the terminal position and presents different conformational preferences . The direct N-aryl amide in the target compound also alters the electron density on the pyridine ring through resonance withdrawal, modulating the pyridine nitrogen basicity (estimated pKa ~3.5–4.5 for the conjugated pyridine vs. ~5.2 for the non-conjugated pyridin-2-ylmethyl analog) . This pKa shift has implications for protonation state at physiological pH and for engagement with acidic residues in target binding pockets.

Regioisomer comparison Amide geometry Hydrogen bond donor Screening library design

Quinazoline-2,4-dione vs. 4-Anilinoquinazoline Scaffolds

The quinazoline-2,4-dione scaffold (exemplified by the target compound) is structurally and pharmacologically distinct from the more common 4-anilinoquinazoline kinase inhibitor scaffold (e.g., gefitinib, erlotinib). 1H-Quinazoline-2,4-diones have been pursued in distinct patent families for AMPA receptor modulation (Novartis, 2007) [1], 5-HT₆ receptor antagonism [2], and PARP inhibition [3], rather than EGFR/HER2 kinase inhibition. This target-class divergence arises from the different H-bonding pattern: the 2,4-dioxo system presents a diamide-like donor–acceptor–donor triad compatible with base-pairing recognition motifs, whereas 4-anilinoquinazolines present a single H-bond acceptor (N1) for kinase hinge binding. The target compound's 3-position hexanamide substitution further differentiates it from 1-substituted and 1,3-disubstituted 1H-quinazoline-2,4-diones, with the N3-linker projecting the terminal pyridine into solvent-exposed or selectivity-pocket regions depending on the target [1].

Privileged scaffold Quinazoline-2,4-dione Patent landscape Kinase selectivity

Application Scenarios for the Quinazoline-Dione Derivative


HDAC and Metallo-Enzyme Inhibitor Screening Panels

The 2-hydroxy-4-oxoquinazoline core provides a pre-organized O,O-bidentate Zn²⁺ chelation motif [1]. This compound is structurally suited for primary screening against HDAC isoforms (HDAC1–11), matrix metalloproteinases, and methionine aminopeptidases (MetAP1/MetAP2) where zinc chelation is required for inhibition. Unlike hydroxamic acid-based ZBGs (e.g., SAHA/Vorinostat), the quinazoline-2,4-dione ZBG offers a distinct pharmacokinetic profile with potentially lower off-target metal binding. The hexanamide linker positions the pyridin-2-yl amide in the solvent-exposed or surface-recognition region, a length consistent with the ~8–10 Å distance between the catalytic zinc and the rim of the active site tunnel in class I HDACs [1]. Users should note that no direct HDAC IC₅₀ data exist for this compound; activity must be empirically determined.

CNS Drug Discovery and BBB Penetration

With a computed logP of ~2.41 and TPSA of ~82.2 Ų, the target compound falls within established CNS drug-likeness thresholds (TPSA < 90 Ų, 1 < logP < 4) [2]. The intramolecular H-bond between the pyridin-2-yl nitrogen and the amide NH further reduces the effective polar surface area by shielding the amide NH from solvent, potentially enhancing passive BBB permeability beyond what is predicted by static TPSA calculations [3]. This differentiates the compound from the pyridin-4-ylmethyl analog (TPSA 140.74 Ų, logP 0.45) which is predicted to have poor CNS penetration. Programs targeting CNS indications such as glioblastoma, neurodegenerative diseases, or neuropsychiatric disorders may preferentially select this compound for screening.

SAR Expansion: Linker-Length Variation around Quinazoline-Dione Core

The hexanamide linker (6 methylene units, ~8.5 Å extended length) represents a midpoint in the accessible linker-length range. Procurement of this compound alongside shorter-linker analogs (butanamide, 4 units, ~5.6 Å) and the hexanoic acid precursor enables systematic exploration of linker-length SAR for a given target [1]. The availability of the des-hydroxy, pyridin-3-yl, pyridin-4-yl, and pyridin-2-ylmethyl regioisomers from commercial sources allows for a focused matrix screen to deconvolute contributions of: (i) linker length, (ii) 2-hydroxy chelation, and (iii) pyridine regioisomerism to target potency and selectivity.

PARP Inhibition & DNA Repair Pathway Screening

The 1-(arylmethyl)quinazoline-2,4(1H,3H)-dione class has been patented as PARP inhibitors for anti-cancer applications [4]. While the patented compounds predominantly feature 1-arylmethyl substitution (rather than 3-alkylamide), the quinazoline-2,4-dione core mimics the nicotinamide moiety of NAD⁺ and can occupy the PARP catalytic site. The target compound's 3-hexanamide substitution offers an alternative vector for exploring PARP binding site interactions, particularly probing the adenine-ribose subpocket and the D-loop region that governs PARP isoform selectivity (PARP1 vs. PARP2 vs. Tankyrase).

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